6-Benzoyl-cAMP-Natriumsalz

Übersicht

Beschreibung

This compound selectively activates cAMP-dependent protein kinase A (PKA) without activating Epac signaling pathways . It is widely used in scientific research due to its ability to modulate various biological processes.

Wissenschaftliche Forschungsanwendungen

6-Bnz-cAMP sodium salt is extensively used in various fields of scientific research:

Chemistry: As a tool to study cAMP-dependent signaling pathways.

Biology: To investigate cellular processes regulated by PKA, such as cell proliferation and differentiation.

Medicine: Potential therapeutic applications in diseases where cAMP signaling is dysregulated.

Industry: Used in the development of biochemical assays and as a research reagent .

Wirkmechanismus

Target of Action

The primary target of 6-Bnz-cAMP sodium salt is the cAMP-dependent protein kinase (PKA) . PKA is an enzyme that plays a crucial role in various cellular processes, including metabolism, transcription, and cell signaling .

Mode of Action

6-Bnz-cAMP sodium salt is a cell-permeable cAMP analog . . This selectivity allows for specific activation of PKA-dependent processes.

Biochemical Pathways

The activation of PKA by 6-Bnz-cAMP sodium salt can lead to a variety of downstream effects. For instance, it has been shown to inhibit the proliferation of smooth muscle cells . This is achieved through the activation of the epidermal growth factor receptor and ERK1/2 .

Result of Action

The activation of PKA by 6-Bnz-cAMP sodium salt can lead to various molecular and cellular effects. For example, it has been shown to inhibit the proliferation of smooth muscle cells .

Action Environment

The action, efficacy, and stability of 6-Bnz-cAMP sodium salt can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially affect its distribution within the body and its interaction with its target, PKA.

Biochemische Analyse

Biochemical Properties

6-Bnz-cAMP sodium salt interacts with cAMP-dependent protein kinase (PKA) but not Epac signaling pathways . It is often used as a partner for selective stimulation of PKA type I or type II by synergistic pairs of cAMP analogues .

Cellular Effects

6-Bnz-cAMP sodium salt has been shown to inhibit vascular smooth muscle cell proliferation . It acts synergistically with 8-CPT-2Me-cAMP to inhibit vascular smooth muscle cell proliferation .

Molecular Mechanism

6-Bnz-cAMP sodium salt selectively activates cAMP-dependent PKA . It does not activate Epac and thus can be used as an Epac-negative control . It regulates the PKA dependent signaling pathways .

Temporal Effects in Laboratory Settings

6-Bnz-cAMP sodium salt has sufficient stability at room temperature and does not need special care during handling or shipment . Nevertheless, it is recommended that the compound should be stored in the freezer, for longer storage periods preferably in freeze-dried form .

Metabolic Pathways

6-Bnz-cAMP sodium salt is a potent, selective activator of cAMP-dependent protein kinase, which is only slowly metabolized by mammalian cyclic nucleotide-responsive phosphodiesterases .

Transport and Distribution

6-Bnz-cAMP sodium salt is a membrane-permeant compound . Its substitution with the benzoyl group results in considerably higher lipophilicity and membrane permeability compared to cAMP .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bnz-cAMP sodium salt involves the benzoylation of adenosine followed by cyclization to form the cyclic monophosphate. The reaction typically requires a benzoylating agent such as benzoyl chloride and a base like sodium hydroxide. The cyclization step is facilitated by the presence of a phosphorylating agent .

Industrial Production Methods

Industrial production of 6-Bnz-cAMP sodium salt follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bnz-cAMP sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

Reduction: Sodium borohydride, ethanol as a solvent.

Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst.

Major Products

Oxidation: Oxidized derivatives of the benzoyl group.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the benzoyl group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 8-Bromoadenosine 3’,5’-cyclic monophosphate sodium salt

- N6,2’-O-Dibutyryladenosine 3’,5’-cyclic monophosphate sodium salt

- 8-pCPT-2’-O-Me-cAMP-AM

Uniqueness

6-Bnz-cAMP sodium salt is unique due to its selective activation of PKA without affecting Epac signaling pathways. This specificity allows researchers to study PKA-dependent processes without interference from other cAMP-mediated pathways. Additionally, its cell-permeable nature makes it a valuable tool for in vitro and in vivo studies .

Eigenschaften

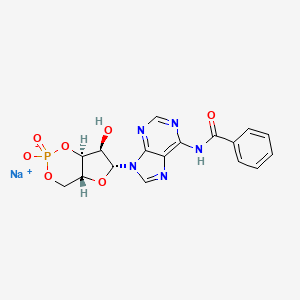

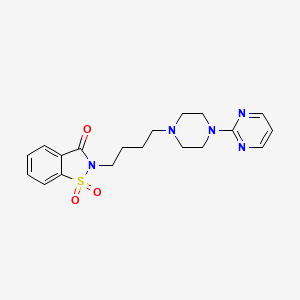

IUPAC Name |

sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N5O7P.Na/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24);/q;+1/p-1/t10-,12-,13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYGSKQRPXISIB-FKVBDRBCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B1662303.png)

![7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride](/img/structure/B1662307.png)

![3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride](/img/structure/B1662314.png)

![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride](/img/structure/B1662317.png)